
Dichloracetylserine sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dichloroacetyl-L-serine Sodium Salt is a chemical compound with the molecular formula C5H6Cl2NNaO4 It is a derivative of the amino acid serine, where the amino group is acylated with a dichloroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Dichloroacetyl-L-serine Sodium Salt can be synthesized using the Schotten-Baumann reaction. This involves the reaction of L-serine with dichloroacetyl chloride in the presence of an aqueous sodium hydroxide solution . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the selective acylation of the amino group.
Industrial Production Methods
While specific industrial production methods for N-Dichloroacetyl-L-serine Sodium Salt are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dichloroacetyl-L-serine Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield L-serine and dichloroacetic acid.
Common Reagents and Conditions
Common reagents used in reactions involving N-Dichloroacetyl-L-serine Sodium Salt include:
Sodium hydroxide: Used in the synthesis and hydrolysis reactions.
Dichloroacetyl chloride: Used as the acylating agent in the synthesis.
Major Products Formed
The major products formed from the reactions of N-Dichloroacetyl-L-serine Sodium Salt include L-serine, dichloroacetic acid, and various substituted derivatives depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Dichloroacetyl-L-serine Sodium Salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichloroacetyl group into other molecules.
Biology: The compound is studied for its potential effects on cellular metabolism and protein synthesis.
Mécanisme D'action
The mechanism of action of N-Dichloroacetyl-L-serine Sodium Salt involves its interaction with cellular proteins and enzymes. The dichloroacetyl group can inhibit protein synthesis by interfering with the function of ribosomes and other protein-synthesizing machinery. This inhibition can lead to the suppression of tumor cell growth and other biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Dichloroacetyl-DL-serine Sodium Salt
- N-Chloroacetyl-DL-alpha-aminobutyric acid
- N-(Chloroacetyl)-DL-phenylalanine
Uniqueness
N-Dichloroacetyl-L-serine Sodium Salt is unique due to its specific structure and the presence of the dichloroacetyl group. This group imparts distinct chemical and biological properties, making it valuable for specific research applications, particularly in the study of protein synthesis inhibition and antitumor activity .
Propriétés
Numéro CAS |
22205-01-2 |
|---|---|
Formule moléculaire |
C5H6Cl2NNaO4 |
Poids moléculaire |
238.00 g/mol |
Nom IUPAC |
sodium;(2S)-2-[(2,2-dichloroacetyl)amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C5H7Cl2NO4.Na/c6-3(7)4(10)8-2(1-9)5(11)12;/h2-3,9H,1H2,(H,8,10)(H,11,12);/q;+1/p-1/t2-;/m0./s1 |
Clé InChI |
RETAOVSRPQQHSS-DKWTVANSSA-M |
SMILES isomérique |
C([C@@H](C(=O)[O-])NC(=O)C(Cl)Cl)O.[Na+] |
SMILES canonique |
C(C(C(=O)[O-])NC(=O)C(Cl)Cl)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


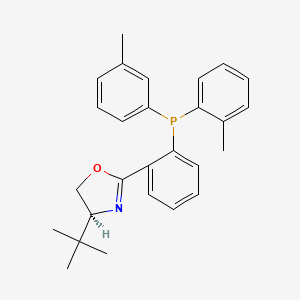
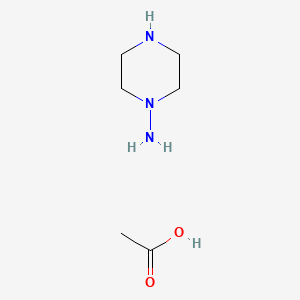
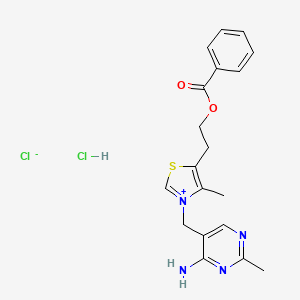
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
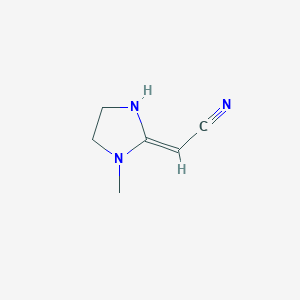

![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
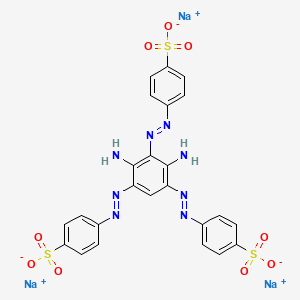
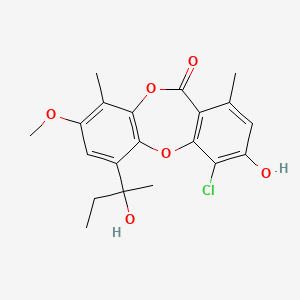
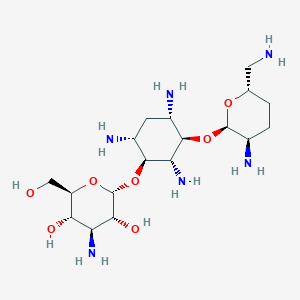
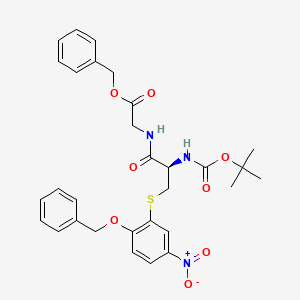

![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)
